2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-METHOXYPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with an appropriate acylating agent to form an intermediate, which is then further reacted with other reagents to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-METHOXYPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE include:
- 4-Methoxyphenylacetic acid
- 4-Methoxybenzylamine
- N-(4-Methoxyphenyl)acetamide
Uniqueness
What sets N-(4-METHOXYPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE apart from similar compounds is its unique imidazolidinone core, which provides distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and interactions that other similar compounds may not .
Properties
Molecular Formula |
C26H25N3O5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-33-21-12-8-18(9-13-21)17-28-23(16-24(30)27-19-10-14-22(34-2)15-11-19)25(31)29(26(28)32)20-6-4-3-5-7-20/h3-15,23H,16-17H2,1-2H3,(H,27,30) |
InChI Key |
OKFKBIPPSAIDOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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